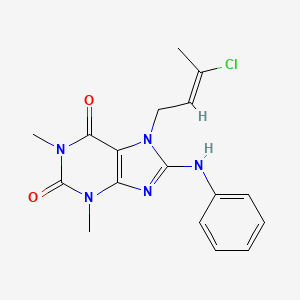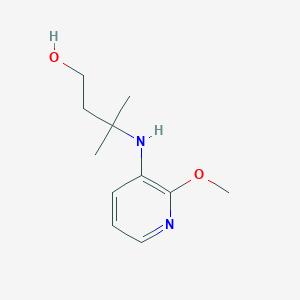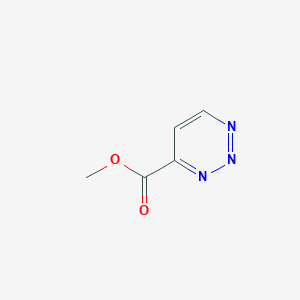
7-((E)-3-Chloro-but-2-enyl)-1,3-dimethyl-8-phenylamino-3,7-dihydro-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 7-((E)-3-Chloro-but-2-enyl)-1,3-diméthyl-8-phénylamino-3,7-dihydro-purine-2,6-dione est un composé synthétique appartenant à la famille des purines. Ce composé est caractérisé par sa structure unique, qui comprend un groupe chloro-but-enyl, un groupe diméthyl et un groupe phénylamino attaché à un squelette purine. Il est intéressant dans divers domaines de la recherche scientifique en raison de ses propriétés biologiques et chimiques potentielles.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de la 7-((E)-3-Chloro-but-2-enyl)-1,3-diméthyl-8-phénylamino-3,7-dihydro-purine-2,6-dione implique généralement plusieurs étapes :
Matériaux de départ : La synthèse commence avec des dérivés de purine disponibles dans le commerce.
Alkylation : Le groupe but-enyl est introduit par des réactions d’alkylation, souvent en utilisant des halogénoalcanes en milieu basique.
Amination : Le groupe phénylamino est incorporé par des réactions de substitution nucléophile, généralement en utilisant des dérivés de l’aniline.
Assemblage final : Le composé final est assemblé par une série de réactions de condensation et de cyclisation dans des conditions de température et de pH contrôlées.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer :
Traitement par lots : Utilisation de réacteurs à grande échelle pour effectuer les réactions séquentielles.
Chimie en flux continu : Utilisation de réacteurs à flux continu pour améliorer l’efficacité et le rendement de la réaction.
Purification : Le produit final est purifié à l’aide de techniques telles que la recristallisation, la chromatographie ou la distillation.
Analyse Des Réactions Chimiques
Types de réactions
La 7-((E)-3-Chloro-but-2-enyl)-1,3-diméthyl-8-phénylamino-3,7-dihydro-purine-2,6-dione subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants comme le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Le groupe chloro peut être substitué par d’autres nucléophiles, tels que des amines ou des thiols, dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Borohydrure de sodium dans le méthanol ou l’éthanol.
Substitution : Dérivés de l’aniline en présence d’une base comme l’hydroxyde de sodium.
Principaux produits
Oxydation : Formation de cétones ou d’acides carboxyliques correspondants.
Réduction : Formation d’alcools ou d’amines.
Substitution : Formation de dérivés de purine substitués.
Applications de la recherche scientifique
Chimie
Catalyse : Le composé peut être utilisé comme ligand dans des réactions catalytiques.
Science des matériaux : Il est étudié pour son potentiel dans le développement de nouveaux matériaux ayant des propriétés uniques.
Biologie
Inhibition enzymatique : Le composé est étudié pour son potentiel à inhiber des enzymes spécifiques impliquées dans les voies métaboliques.
Transduction du signal : Il peut jouer un rôle dans la modulation des voies de transduction du signal dans les cellules.
Médecine
Développement de médicaments : Le composé est étudié pour ses effets thérapeutiques potentiels, y compris ses propriétés anti-inflammatoires et anticancéreuses.
Diagnostic : Il peut être utilisé comme sonde dans des tests de diagnostic pour détecter des biomolécules spécifiques.
Industrie
Agriculture : Le composé est étudié pour son utilisation potentielle comme pesticide ou herbicide.
Produits pharmaceutiques : Il est utilisé comme intermédiaire dans la synthèse de divers agents pharmaceutiques.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It is explored for its potential in the development of novel materials with unique properties.
Biology
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes involved in metabolic pathways.
Signal Transduction: It may play a role in modulating signal transduction pathways in cells.
Medicine
Drug Development: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Diagnostics: It can be used as a probe in diagnostic assays to detect specific biomolecules.
Industry
Agriculture: The compound is explored for its potential use as a pesticide or herbicide.
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical agents.
Mécanisme D'action
Le mécanisme d’action de la 7-((E)-3-Chloro-but-2-enyl)-1,3-diméthyl-8-phénylamino-3,7-dihydro-purine-2,6-dione implique :
Cibles moléculaires : Le composé cible des enzymes ou des récepteurs spécifiques dans les systèmes biologiques.
Voies impliquées : Il module des voies telles que la transduction du signal, l’inhibition enzymatique et l’expression génique.
Interactions de liaison : Le composé se lie à ses cibles par liaison hydrogène, interactions hydrophobes et forces de van der Waals.
Comparaison Avec Des Composés Similaires
Composés similaires
7-((E)-3-Chloro-but-2-enyl)-1,3-diméthyl-8-phénylamino-3,7-dihydro-purine-2,6-dione : Le composé lui-même.
7-((E)-3-Chloro-but-2-enyl)-1,3-diméthyl-8-amino-3,7-dihydro-purine-2,6-dione : Manque le groupe phényle.
7-((E)-3-Chloro-but-2-enyl)-1,3-diméthyl-8-phénylamino-3,7-dihydro-purine-2,6-dione : Contient des substituants différents sur le cycle purine.
Unicité
Caractéristiques structurales : La présence du groupe phénylamino et la disposition spécifique des substituants la rendent unique.
Activité biologique : Sa structure unique contribue à ses activités biologiques distinctes et à ses applications thérapeutiques potentielles.
Propriétés
Numéro CAS |
478253-09-7 |
|---|---|
Formule moléculaire |
C17H18ClN5O2 |
Poids moléculaire |
359.8 g/mol |
Nom IUPAC |
8-anilino-7-[(E)-3-chlorobut-2-enyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C17H18ClN5O2/c1-11(18)9-10-23-13-14(21(2)17(25)22(3)15(13)24)20-16(23)19-12-7-5-4-6-8-12/h4-9H,10H2,1-3H3,(H,19,20)/b11-9+ |
Clé InChI |
JXZLJZZZOZWQAJ-PKNBQFBNSA-N |
SMILES isomérique |
C/C(=C\CN1C2=C(N=C1NC3=CC=CC=C3)N(C(=O)N(C2=O)C)C)/Cl |
SMILES canonique |
CC(=CCN1C2=C(N=C1NC3=CC=CC=C3)N(C(=O)N(C2=O)C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-[(E)-(carbamoylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12052772.png)
![(2R)-3-(4-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B12052788.png)
![(5Z)-5-{[3-(2-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B12052797.png)

![3-Methyl-2-pentyl-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12052816.png)
![[(4aR,6R,7R,7aR)-6-(6-amino-8-bromopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate](/img/structure/B12052824.png)
![2-[2-(3-Prop-1-en-2-ylphenyl)propan-2-ylcarbamoyloxy]ethyl methacrylate](/img/structure/B12052831.png)



![[4-[(E)-[[2-(benzenesulfonamido)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 2,4-dichlorobenzoate](/img/structure/B12052845.png)


